molecular formula C14H13BrMgO2 B12638370 Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide

Cat. No.: B12638370
M. Wt: 317.46 g/mol
InChI Key: UBTYOILEXLPKOF-UHFFFAOYSA-M
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Description

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is a chemical compound with the molecular formula C14H13BrMgO. This compound is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and play a crucial role in the formation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide typically involves the reaction of 1-methoxy-4-(phenoxymethyl)benzene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:

1-methoxy-4-(phenoxymethyl)benzene+MgThis compound\text{1-methoxy-4-(phenoxymethyl)benzene} + \text{Mg} \rightarrow \text{this compound} 1-methoxy-4-(phenoxymethyl)benzene+Mg→this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Tetrahydrofuran (THF) is commonly used.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.

Scientific Research Applications

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Plays a role in the synthesis of biologically active compounds.

    Medicine: Involved in the preparation of pharmaceutical intermediates.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which is then protonated to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylmagnesium bromide: Another Grignard reagent with similar reactivity.

    Phenylmagnesium bromide: A simpler Grignard reagent used in similar types of reactions.

Uniqueness

Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is unique due to the presence of both methoxy and phenoxymethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H13BrMgO2

Molecular Weight

317.46 g/mol

IUPAC Name

magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C14H13O2.BrH.Mg/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UBTYOILEXLPKOF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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